cAMP Phosphodiesterase Inhibitory Activity: Negative Selectivity Data vs. Active PDE4 Pyridazine-3-Carboxamides
In a ChEMBL-curated enzyme inhibition assay, 6-chloro-N-(cyclopropylmethyl)pyridazine-3-carboxamide was evaluated for inhibitory activity against cAMP phosphodiesterase using bovine aorta as the enzyme source, at 1 µM cGMP in the presence of 10 µM calcium and 15 nM calmodulin. The result was classified as 'insignificant,' indicating no meaningful PDE inhibition at the tested concentration [1]. By contrast, multiple pyridazine-3-carboxamide derivatives within patent family US20050176714 are claimed as PDE4 inhibitors with therapeutic applications in inflammatory diseases, demonstrating that the pyridazine-3-carboxamide scaffold can support potent PDE inhibition when appropriately substituted [2]. The inactivity of the cyclopropylmethyl amide variant against PDE provides a functional selectivity filter: this compound is unlikely to exhibit PDE-mediated off-target effects, whereas other 6-chloro-pyridazine-3-carboxamides with different N-substituents may carry PDE liability.
| Evidence Dimension | Inhibitory activity against cAMP phosphodiesterase (bovine aorta) |
|---|---|
| Target Compound Data | Insignificant (no meaningful inhibition detected at 1 µM cGMP, 10 µM Ca²⁺, 15 nM calmodulin) |
| Comparator Or Baseline | Class-level: pyridazine-3-carboxamide PDE4 inhibitors claimed in US20050176714 with therapeutic potency |
| Quantified Difference | Qualitative: inactive vs. active; exact fold-selectivity cannot be calculated from available data |
| Conditions | Bovine aorta cAMP phosphodiesterase; 1 µM cGMP substrate; 10 µM calcium; 15 nM calmodulin (ChEMBL_216500 / CHEMBL819310) |
Why This Matters
For researchers screening pyridazine-3-carboxamide libraries against kinase or SCD1 targets, this compound offers a clean PDE-negative profile, reducing the risk of confounding PDE-mediated polypharmacology.
- [1] BindingDB / ChEMBL. ChEMBL_216500 (CHEMBL819310): Inhibitory activity against cAMP phosphodiesterase determined in vitro using bovine aorta – compound classified as insignificant. BindingDB entry 50001664. View Source
- [2] Merck Patent GmbH. Pyridazine derivatives as phosphodiesterase IV inhibitors. US20050176714A1, published August 11, 2005. View Source
